1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride
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Overview
Description
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring, a fluoroethyl group, and a methoxyphenylmethyl group
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl and methoxyphenylmethyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common reagents used in the synthesis include fluoroethyl halides, methoxyphenylmethyl halides, and various pyrazole derivatives.
Chemical Reactions Analysis
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride can be compared with other similar compounds, such as:
- 1-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride
- 1-(2-bromoethyl)-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride
These compounds share similar structures but differ in the halogen group attached to the ethyl chain. The presence of different halogens can influence the compound’s reactivity, stability, and biological activity, highlighting the uniqueness of the fluoroethyl derivative.
Properties
Molecular Formula |
C14H19ClFN3O |
---|---|
Molecular Weight |
299.77 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H18FN3O.ClH/c1-11-14(10-18(17-11)8-7-15)16-9-12-3-5-13(19-2)6-4-12;/h3-6,10,16H,7-9H2,1-2H3;1H |
InChI Key |
PTDBEFKBGGYIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(C=C2)OC)CCF.Cl |
Origin of Product |
United States |
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